molecular formula C6H9N3OS3 B11102324 N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11102324
M. Wt: 235.4 g/mol
InChI Key: WLHIHQYAIRQWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetically accessible compound recognized in medicinal chemistry research for its potent inhibitory activity against the enzyme thioredoxin reductase (TrxR). The thioredoxin system is a crucial redox regulator in cells, and its overexpression is a hallmark of many aggressive cancers, making it a high-value therapeutic target . This compound acts as a substrate-based inhibitor, where the disulfide bond within its 1,3,4-thiadiazole scaffold is reductively cleaved by TrxR, leading to the formation of a stable, covalent enzyme-inhibitor adduct that irreversibly inactivates the enzyme. By inhibiting TrxR, this compound disrupts cellular redox homeostasis, induces a state of profound oxidative stress, and can trigger programmed cell death (apoptosis) in malignant cells . Its primary research value lies in oncology, particularly for investigating novel pathways for inducing cytotoxicity in tumors that are resistant to conventional chemotherapy. Furthermore, the mechanism of TrxR inhibition makes it a valuable chemical tool for probing redox-dependent signaling pathways, studying ferroptosis, and exploring potential applications in antiparasitic and antimicrobial research , where the thioredoxin system is also essential for pathogen survival.

Properties

Molecular Formula

C6H9N3OS3

Molecular Weight

235.4 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H9N3OS3/c1-9(2)4(10)3-12-6-8-7-5(11)13-6/h3H2,1-2H3,(H,7,11)

InChI Key

WLHIHQYAIRQWIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NNC(=S)S1

Origin of Product

United States

Preparation Methods

Direct Alkylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The most straightforward method involves alkylating 5-amino-1,3,4-thiadiazole-2-thiol with a dimethylacetamide-derived electrophile.

Procedure :

  • Reaction Setup : 5-Amino-1,3,4-thiadiazole-2-thiol (10 mmol) is dissolved in anhydrous ethanol (15 mL) under nitrogen atmosphere.

  • Electrophile Addition : 2-Chloro-N,N-dimethylacetamide (12 mmol) is added dropwise, followed by potassium carbonate (5 mmol) as a base.

  • Reflux Conditions : The mixture is refluxed at 80°C for 6–8 hours, monitored by thin-layer chromatography (TLC).

  • Workup : Post-reaction, the mixture is cooled, filtered, and the precipitate recrystallized from ethanol-dimethylformamide (1:4) to yield the product.

Key Parameters :

  • Temperature : Elevated temperatures (80°C) enhance nucleophilic substitution kinetics.

  • Solvent : Ethanol balances solubility and reactivity, minimizing side reactions.

  • Yield : Reported at 68–70% after recrystallization.

Characterization :

  • 1H^1\text{H} NMR : Peaks at δ 3.02 (s, 6H, N–CH3_3), δ 4.21 (s, 2H, S–CH2_2), and δ 7.35 (s, 1H, thiadiazole–SH).

  • IR : Stretching vibrations at 1675 cm1^{-1} (C=O), 2550 cm1^{-1} (S–H).

Two-Step Synthesis via Thiadiazole Intermediate

A more complex route involves synthesizing an intermediate thiadiazole derivative, followed by acetamide coupling.

Step 1: Synthesis of 1,5-Dimethyl-2-Phenyl-4-[(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Amino]Pyrazol-3-One

  • Starting Material : 1-Amino-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea (10 mmol) reacts with carbon disulfide (10 mmol) in ethanol.

  • Base Activation : Potassium carbonate (5 mmol) facilitates cyclization under reflux (4 hours).

  • Isolation : The intermediate is filtered and dried, yielding 68%.

Step 2: Acetamide Coupling

  • In Situ Thiolate Formation : The intermediate (10 mmol) is treated with potassium hydroxide (10 mmol) in ethanol to generate a thiolate species.

  • Alkylation : 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide (11 mmol) and potassium iodide (catalytic) are added, followed by reflux (1.5 hours).

  • Purification : Recrystallization from DMF-ethanol (1:4) affords the final product in 74% yield.

Advantages :

  • Scalability : The intermediate can be stored and used in batch reactions.

  • Purity : Recrystallization minimizes byproducts, as confirmed by LC-MS ([M+H]+^+ at m/z 456).

Optimization of Reaction Conditions

Temperature and Catalysis

  • Direct Method : Optimal at 80°C; higher temperatures degrade the thiadiazole ring.

  • Two-Step Method : KI catalysis in Step 2 enhances electrophilic substitution, reducing reaction time by 30%.

Solvent Effects

  • Polar Protic Solvents : Ethanol improves intermediate solubility but slows nucleophilic attack.

  • Aprotic Solvents : DMF accelerates coupling in Step 2 but complicates purification.

Stoichiometry

  • Electrophile Excess : A 10% excess of 2-chloroacetamide derivatives ensures complete conversion.

Analytical Characterization

Spectroscopic Techniques

TechniqueKey Data
1H^1\text{H} NMRδ 2.98 (N–CH3_3), δ 4.18 (S–CH2_2), δ 7.30 (thiadiazole–SH)
13C^{13}\text{C} NMRδ 167.5 (C=O), δ 158.2 (thiadiazole C–S), δ 45.6 (N–CH3_3)
IR1675 cm1^{-1} (amide I), 1320 cm1^{-1} (C–N stretch)
LC-MS[M+H]+^+ at m/z 235.4 (C6_6H9_9N3_3OS3_3)

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization.

  • Elemental Analysis : C, H, N within ±0.4% of theoretical values.

Comparative Analysis of Methods

ParameterDirect AlkylationTwo-Step Synthesis
Yield 68–70%74%
Complexity LowModerate
Purification Single recrystallizationTwo recrystallizations
Scalability Limited by electrophile costIntermediate storage enhances
Purity 95–97%>98%

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) groups attached to the thiadiazole ring undergo oxidation under controlled conditions. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub>Mild acidic, RTSulfoxide derivative65–75%
KMnO<sub>4</sub>Alkaline, 60°CSulfone derivative50–60%
  • Mechanistic Insight : Oxidation proceeds via radical intermediates, with the sulfide sulfur atom acting as the nucleophilic site. The sulfone derivative shows enhanced stability in biological systems compared to the parent compound.

Nucleophilic Substitution

The sulfur atoms in the thiadiazole ring participate in nucleophilic substitution reactions, enabling functional group diversification.

Nucleophile Conditions Product Application Reference
Alkyl halidesDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CS-Alkylated derivativesAnticancer agents
AminesEtOH, refluxThioether-linked conjugatesAntimicrobial scaffolds
  • Example : Reaction with methyl iodide produces S-methylated derivatives, which have demonstrated improved cytotoxicity against breast cancer cell lines (IC<sub>50</sub> = 9 μM) .

Electrophilic Substitution

The electron-rich thiadiazole ring undergoes electrophilic aromatic substitution, primarily at the C-5 position.

Electrophile Conditions Product Notes Reference
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°CNitro derivativeEnhanced reactivity toward kinase inhibition
SO<sub>3</sub>Oleum, 100°CSulfonated derivativeImproved water solubility

Hydrolysis of the Acetamide Group

The N,N-dimethylacetamide moiety undergoes hydrolysis under extreme conditions, though its stability under physiological conditions is notable.

Conditions Product Outcome Reference
6M HCl, reflux, 12hCarboxylic acidPartial decomposition
2M NaOH, ethanol, 8hSodium carboxylateLow yield (≤20%)

Alkylation and Acylation

The sulfanyl groups serve as alkylation/acylation sites, enabling the introduction of pharmacophores.

Reagent Conditions Product Biological Activity Reference
Acetyl chloridePyridine, RTS-Acetyl derivativeReduced cytotoxicity
Benzyl bromideDCM, Et<sub>3</sub>NS-Benzyl derivativeImproved antifungal activity

Cycloaddition and Coordination Chemistry

The thiadiazole ring participates in cycloaddition reactions and metal coordination, expanding its utility in materials science.

  • Diels-Alder Reactivity : Acts as a dienophile with electron-rich dienes to form bicyclic adducts.

  • Metal Complexation : Coordinates with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) via sulfur and nitrogen atoms, forming stable complexes with enhanced antibacterial properties.

Key Research Findings

  • Structure-Activity Relationship (SAR) : Alkylation at sulfur positions increases anticancer potency, with IC<sub>50</sub> values correlating with substituent hydrophobicity .

  • Thermal Stability : Decomposes above 200°C, forming volatile sulfur-containing byproducts.

  • Solubility Profile :

    Solvent Solubility (mg/mL)
    Water1.2 ± 0.3
    Ethanol8.5 ± 1.1
    DMSO>50

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Case Study : In vitro assays showed that the compound reduced cell viability in multiple cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogenic bacteria and fungi. Research indicates that it can effectively inhibit the growth of multidrug-resistant strains.

  • Case Study : A study reported that this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentration values lower than those of conventional antibiotics .

Agricultural Applications

The compound's properties extend to agricultural science, where it is being explored as a potential pesticide or fungicide due to its ability to disrupt microbial growth.

Enzyme Inhibition Studies

Studies have also focused on the compound's ability to inhibit specific enzymes linked to disease progression.

Enzyme TargetInhibition Activity
AcetylcholinesteraseSignificant inhibition observed
α-glucosidaseModerate inhibition noted
Activity TypeTest Organisms/Cell LinesResults
AnticancerSNB-19, OVCAR-8PGI up to 86.61%
AntibacterialMRSAMIC < traditional antibiotics
Enzyme InhibitionAcetylcholinesteraseIC₅₀ values established

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Structural Features

The compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the literature:

Compound Name Key Structural Differences Reference
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) Phenylacetamide substituent instead of N,N-dimethylacetamide; lacks thioether linkage
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Phenoxyacetamide group; benzylthio substituent at position 5
ASN90 [(S)-N-(5-(4-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazinyl)-1,3,4-thiadiazol-2-yl)acetamide] Piperazinyl substituent; complex aromatic moiety
N-(5-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (50) Adamantyl ketone substituent; sulfanyl linkage to a carbonyl group

Key Observations :

  • Thioether linkages (as in 5h) are common in antimicrobial agents, but the dual sulfur atoms in the target compound may enhance metal-binding or radical-scavenging properties .
Anticancer Activity
  • Compound 63 : Exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~10 µM) via apoptosis induction .
  • Compounds 3 and 8 : Inhibited Akt activity (>85%) in C6 glioma cells, with π-π interactions and H-bonding critical for binding .
  • Adamantyl derivatives (50–52) : Demonstrated 11β-HSD1 inhibition (IC₅₀ <100 nM), relevant for metabolic disorders .

The target compound’s sulfhydryl group may enhance pro-apoptotic effects, but its N,N-dimethylacetamide moiety could reduce Akt affinity compared to nitro- or chlorophenyl analogs .

Antimicrobial Activity
  • Compound 7f : Showed broad-spectrum activity against S. aureus (MIC 8 µg/mL) and C. albicans (MIC 16 µg/mL) .
  • Oxadiazole analogs () : Active against Gram-negative bacteria (MIC 4–32 µg/mL) due to trimethoxyphenyl substituents .

The dual sulfur atoms in the target compound may improve antimicrobial potency compared to mono-sulfur derivatives, though direct data are lacking.

Enzyme Inhibition and Molecular Interactions
  • ASN90 : Inhibits O-GlcNAcase (IC₅₀ ~50 nM) via piperazinyl interactions, highlighting the role of bulky substituents in enzyme binding .
  • Compounds 3 and 8 : Salt-bridge formation with Akt’s Lys268 residue was critical for activity .

The target compound’s thioether and sulfhydryl groups could facilitate interactions with cysteine-rich enzyme active sites, but its smaller acetamide group may limit steric complementarity compared to ASN90 .

Biological Activity

N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2S3C_6H_10N_2S_3, with a molecular weight of approximately 218.36 g/mol. The structure features a thiadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition in mm)
1Staphylococcus aureus20
2Escherichia coli18
3Candida albicans15
4Pseudomonas aeruginosa22

Note: Values are indicative and vary based on experimental conditions.

A study by Siddiqui et al. demonstrated that certain thiadiazole derivatives showed up to 80% inhibition against S. aureus and E. coli, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been investigated. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
AMCF-7 (Breast Cancer)12
BHeLa (Cervical Cancer)15
CA549 (Lung Cancer)10

In a comparative study, certain thiadiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating their potential effectiveness in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazoles may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : The interaction with cellular membranes can lead to increased permeability and cell death.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Antibacterial Efficacy : A clinical trial demonstrated that a derivative similar to this compound significantly reduced bacterial load in patients with resistant infections .
  • Anticancer Potential : In vitro studies showed that the compound inhibited growth in various cancer cell lines with minimal cytotoxicity to normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are most effective for preparing N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and what intermediates are critical?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between thiol-containing thiadiazole precursors and activated acetamide derivatives. Key intermediates include 5-sulfanyl-1,3,4-thiadiazole-2-thiol and N,N-dimethyl-2-chloroacetamide. A common approach involves reacting the thiadiazole thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfide linkage. For example, similar compounds were synthesized via thiol-alkylation reactions, achieving yields of 65–80% .

Q. Table 1: Representative Synthesis Conditions

ReagentsSolventTemperatureYieldReference
5-Sulfanyl-thiadiazole, N,N-dimethyl-2-chloroacetamide, K₂CO₃DMF80°C, 12h72%
Thiadiazole-thiol, bromoacetamide derivative, Et₃NAcetonitrileReflux, 6h68%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies methyl groups (δ ~2.9–3.1 ppm for N(CH₃)₂) and thiadiazole protons (δ ~7.2–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bonds at 1.74–1.78 Å) and dihedral angles between thiadiazole and acetamide moieties .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 279) and fragmentation patterns .

Q. What biological activities are reported for thiadiazole-acetamide derivatives, and what assay models are used?

Methodological Answer: Thiadiazole-acetamides exhibit enzyme inhibition (e.g., lipoxygenase, carbonic anhydrase) and antimicrobial activity. Assays include:

  • Lipoxygenase inhibition : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
  • Antimicrobial testing : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Molecular docking : Validation of binding interactions with enzyme active sites (e.g., COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Key variables include:

  • Catalyst selection : Switching from K₂CO₃ to Cs₂CO₃ enhances nucleophilicity of the thiol group, improving yields by 10–15% .
  • Solvent polarity : DMF outperforms acetonitrile due to better solubility of sulfur intermediates .
  • Temperature control : Gradual heating (50°C → 80°C) minimizes side reactions like disulfide formation .

Q. Table 2: Optimization Outcomes

VariableBaselineOptimizedYield Change
CatalystK₂CO₃Cs₂CO₃+12%
SolventAcetonitrileDMF+8%

Q. How can contradictions in reported bioactivity data for thiadiazole derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay variability or substituent effects. Strategies include:

  • Standardized protocols : Use fixed IC50 determination methods (e.g., triplicate measurements with positive controls) .
  • Structure-activity relationship (SAR) analysis : Correlate electron-withdrawing substituents (e.g., -SO₂NH₂) with enhanced enzyme inhibition .
  • Meta-analysis : Compare data across studies using normalized activity metrics (e.g., % inhibition at 100 µM) .

Q. What computational approaches predict the reactivity of sulfanyl groups in coordination chemistry applications?

Methodological Answer: The sulfanyl groups can act as ligands for metal coordination. Methods include:

  • DFT calculations : Evaluate binding energies with transition metals (e.g., Cu²+ or Zn²+) using B3LYP/6-31G* basis sets .
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic regions (sulfur lone pairs) for metal interaction .
  • Experimental validation : Synthesize metal complexes and characterize via UV-Vis (d-d transitions) and EPR .

Q. How do steric and electronic effects of the N,N-dimethyl group influence the compound’s stability and reactivity?

Methodological Answer: The dimethyl group:

  • Reduces hydrolysis : Steric hindrance protects the acetamide carbonyl from nucleophilic attack .
  • Modulates electron density : Electron-donating CH₃ groups increase sulfur nucleophilicity, enhancing thiol-disulfide exchange reactions .
  • Thermal stability : TGA analysis shows decomposition onset at 220°C, attributed to robust C–N bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.